(+)-U-50488 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

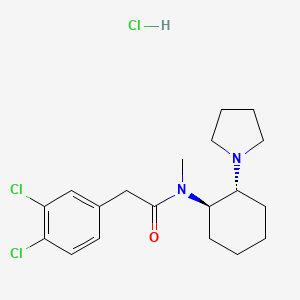

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114528-81-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is a synthetic compound widely recognized in pharmacological research as a selective agonist for the kappa-opioid receptor (KOR). As a member of the G-protein coupled receptor (GPCR) superfamily, the KOR plays a crucial role in modulating pain, addiction, and mood. The stereoisomer, (-)-U-50488, is the more active enantiomer. This technical guide provides a comprehensive overview of the mechanism of action of (+)-U-50488, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity and selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors. This selectivity is a key characteristic that defines its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Kappa (κ) | 12 | Guinea Pig Brain | [3H]ethylketocyclazocine | [1] |

| 0.2 | Not Specified | Not Specified | [2] | |

| Mu (μ) | 370 | Not Specified | Not Specified | [1] |

| Delta (δ) | >500 | Not Specified | Not Specified | [1] |

Downstream Signaling Pathways

Upon binding to the KOR, (+)-U-50488 initiates a cascade of intracellular signaling events through two primary pathways: G-protein dependent signaling and β-arrestin mediated signaling.

G-Protein Dependent Signaling

The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of the KOR by (+)-U-50488 leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, which in turn modulate various effector systems.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

-

Modulation of Ion Channels:

-

Calcium (Ca2+) Channels: The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequently neurotransmitter release.[3] (+)-U-50488 has been shown to inhibit P-type Ca2+ channels through two mechanisms: a high-affinity component mediated by KOR activation and a low-affinity component due to direct channel blockade.[4]

-

Potassium (K+) Channels: The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability.[5]

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: (+)-U-50488 has been shown to activate several MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, in a G-protein dependent manner.[3][5]

Figure 1: G-Protein Dependent Signaling Pathway of (+)-U-50488.

β-Arrestin Dependent Signaling

In addition to G-protein signaling, agonist binding to the KOR can lead to the recruitment of β-arrestin proteins. This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. Phosphorylation increases the affinity of the receptor for β-arrestins.

-

Receptor Internalization: β-arrestin recruitment promotes the internalization of the KOR from the cell surface, a process that can lead to receptor desensitization and down-regulation.[1] This internalization is dependent on dynamin and is thought to occur via clathrin-coated pits.[1]

-

MAPK Activation: β-arrestin can act as a scaffold protein, bringing components of the MAPK cascade into proximity, thereby facilitating their activation. The activation of p38 MAPK by U-50488 has been linked to β-arrestin-dependent mechanisms.[6][7]

Figure 2: β-Arrestin Dependent Signaling Pathway of (+)-U-50488.

Quantitative Data on Functional Activity

The functional effects of (+)-U-50488 are quantified by parameters such as EC50 (half-maximal effective concentration) for agonistic activities and IC50 (half-maximal inhibitory concentration) for antagonistic or inhibitory effects.

| Assay | Parameter | Value | Cell Type/Tissue | Reference |

| G-Protein Activation ([35S]GTPγS Binding) | EC50 | 9.31 nM | Not Specified | [8] |

| Ca2+ Channel Inhibition (P-type) | IC50 (High Affinity) | 89 nM | Rat Cerebellar Purkinje Neurons | [4] |

| IC50 (Low Affinity) | 11 µM | Rat Cerebellar Purkinje Neurons | [4] | |

| Ca2+ Channel Inhibition | IC50 | 4.32 µM | Rat Dorsal Root Ganglion Neurons | [9] |

| Dopamine (B1211576) Release Inhibition | EC50 (Rostral NAc) | Varies | Mouse Nucleus Accumbens | [10] |

| EC50 (Caudal NAc) | Varies | Mouse Nucleus Accumbens | [10] |

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of (+)-U-50488 for the kappa-opioid receptor.

Figure 3: Experimental Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the kappa-opioid receptor (e.g., CHO cells stably expressing hKOR) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.[2]

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective KOR radioligand (e.g., [3H]U-69,593), and varying concentrations of unlabeled (+)-U-50488.[2][6] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled KOR ligand). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2][6]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2][6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2][6]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (+)-U-50488 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by (+)-U-50488.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the KOR as described in the radioligand binding assay protocol.

-

Incubation: In a 96-well plate, combine the cell membranes, GDP (to enhance the agonist-stimulated signal), varying concentrations of (+)-U-50488, and [35S]GTPγS in an assay buffer.[11][12] Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS). Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[12]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[12]

-

Washing: Wash the filters with ice-cold buffer.[12]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[12]

-

Data Analysis: Calculate the net agonist-stimulated binding and plot it against the logarithm of the (+)-U-50488 concentration to determine the EC50 and Emax values.[12]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of (+)-U-50488 on ion channel activity, such as Ca2+ currents.

Detailed Methodology:

-

Cell Preparation: Isolate or culture neurons of interest (e.g., dorsal root ganglion neurons) on coverslips.[9][13]

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.[13]

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment.[4]

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[14]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[14]

-

Data Acquisition: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents. Record the currents before, during, and after the application of (+)-U-50488 to the external solution.[9]

-

Data Analysis: Measure the amplitude of the ion currents and plot the percentage of inhibition as a function of the (+)-U-50488 concentration to determine the IC50 value.[9]

Conclusion

This compound acts as a selective kappa-opioid receptor agonist, initiating a complex array of intracellular signaling events. Its primary mechanism involves the activation of Gi/o-coupled G-proteins, leading to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel activities. Furthermore, (+)-U-50488 promotes β-arrestin recruitment, resulting in receptor internalization and activation of specific MAPK pathways. The distinct pharmacological effects of (+)-U-50488 are a direct consequence of the interplay between these G-protein-dependent and β-arrestin-mediated signaling cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of KOR agonists and their therapeutic potential.

References

- 1. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

An In-depth Technical Guide to (+)-U-50488 Hydrochloride: A Selective Kappa Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor selectivity, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate its characterization in a laboratory setting. Quantitative data are summarized in tabular format for ease of reference, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

(+)-U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a non-opioid derivative that was one of the first highly selective kappa opioid receptor agonists to be developed.[1][2] Its selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors has made it an invaluable tool for elucidating the physiological roles of the kappa opioid system.[3] Activation of KOR by agonists like (+)-U-50488 is known to produce a range of effects, including analgesia, diuresis, and sedation.[4][5] However, it is also associated with less desirable effects such as dysphoria and aversion, which has limited its therapeutic development.[6] This guide serves as a technical resource for researchers utilizing this compound in their studies.

Chemical Properties

| Property | Value |

| Chemical Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |

| Molecular Weight | 405.79 g/mol |

| CAS Number | 114528-81-3 |

| Appearance | Solid |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM)[7] |

| Purity | ≥99% |

| Storage | Store at room temperature |

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by binding to and activating the kappa opioid receptor, which is a member of the G protein-coupled receptor superfamily. The KOR is primarily coupled to inhibitory G proteins of the Gi/Go family.[8] Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector systems.[9]

The primary signaling cascade initiated by KOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] The Gβγ subunits can also directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[10][11]

Furthermore, KOR activation can trigger various intracellular kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38, and JNK).[9] These pathways are involved in regulating a wide range of cellular processes, including gene expression and cell survival. The specific signaling pathway activated can be influenced by the agonist, a phenomenon known as biased agonism.[6]

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the kappa opioid receptor. The following tables summarize its binding affinity (Ki) and functional potency (EC50/IC50) at the three main opioid receptor subtypes.

Table 1: Binding Affinity (Ki) of U-50488 at Opioid Receptors

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | Human recombinant (CHO cells) | 0.2 | [1] |

| [³H]U-69,593 | Human recombinant (U2OS cells) | 0.09 - 0.1 | [1] | |

| [³H]Diprenorphine | Human recombinant (CHO cells) | 9.52 | [1] | |

| Mu (μ) | [³H]DAMGO | Rat brain | > 10,000 | |

| Delta (δ) | [³H]DPDPE | Rat brain | > 10,000 |

Table 2: Functional Potency (EC50/IC50) of U-50488 at Opioid Receptors

| Assay | Receptor | Preparation | EC50/IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | Human Kappa | CHO cells | 1.4 | [1] |

| cAMP Inhibition | Mouse Kappa | HEK293 cells | 1.26 - 1.5 | [1] |

| Calcium Mobilization | Human Kappa | CHO-KOR-Gαqi5 cells | ~8.1 | [12] |

| P-type Ca²⁺ Channel Inhibition | Rat Cerebellar Purkinje Neurons | High-affinity component | 89 | [11] |

Signaling Pathways

The activation of the kappa opioid receptor by this compound initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways involved.

Caption: KOR signaling cascade initiated by (+)-U-50488.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Caption: Workflow for a radioligand competition binding assay.

Materials:

-

Cell membranes expressing the kappa opioid receptor (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [³H]U-69,593)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize cells expressing the kappa opioid receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.[13]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of various concentrations of this compound

-

50 µL of radioligand at a concentration near its Kd

-

50 µL of the membrane suspension

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.[13]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the kappa opioid receptor.

Materials:

-

Cell membranes expressing the kappa opioid receptor

-

[³⁵S]GTPγS

-

Guanosine diphosphate (B83284) (GDP)

-

Unlabeled GTPγS (for non-specific binding)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[14]

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[15]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[14]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[15]

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.[15]

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Caption: Logic for determining KOR selectivity.

Materials:

-

Cells expressing the kappa opioid receptor (e.g., HEK293 cells)

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit or GloSensor cAMP Assay)

-

Cell culture medium

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells expressing the kappa opioid receptor into 96-well plates and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with various concentrations of this compound for 20 minutes.

-

Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.[1]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized and highly selective kappa opioid receptor agonist that has been instrumental in advancing our understanding of the kappa opioid system. Its high affinity and selectivity, coupled with its well-defined mechanism of action, make it an essential tool for in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers, offering detailed information on its pharmacological properties and standardized protocols for its experimental characterization. Careful consideration of its downstream signaling effects and potential for biased agonism will continue to be important areas of investigation for researchers utilizing this valuable pharmacological tool.

References

- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U-50488 - Wikipedia [en.wikipedia.org]

- 5. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rndsystems.com [rndsystems.com]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Genesis and Scientific Journey of (+)-U-50488 Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride, a pioneering selective kappa-opioid receptor (KOR) agonist, has played a pivotal role in elucidating the physiological functions of the kappa-opioid system. Developed in the 1970s by The Upjohn Company, this trans-cyclohexane derivative emerged from a dedicated research program aimed at creating potent analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists. While it never received FDA approval for clinical use, U-50488 has become an indispensable research tool, enabling significant advancements in our understanding of pain modulation, diuresis, and various central nervous system processes.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Discovery and Historical Development

The story of U-50488 begins at The Upjohn Company in the 1970s, where a team of scientists, including Philip F. Von Voigtlander, was actively seeking novel analgesic compounds.[2] The primary objective was to develop a potent pain reliever that would circumvent the undesirable side effects associated with mu-opioid agonists, such as respiratory depression and addiction potential. This research led to the synthesis of a series of aryl-acetamide compounds, from which U-50488 emerged as a lead candidate.[2]

Initial preclinical studies rapidly established U-50488 as a highly selective agonist for the kappa-opioid receptor.[3] This selectivity was a significant breakthrough, as it allowed for the targeted investigation of the kappa-opioid system's role in various physiological processes. Subsequent research throughout the 1980s and beyond solidified its status as a cornerstone research tool in pharmacology and neuroscience. Though it showed promise in preclinical models for analgesia and diuresis, its development for human clinical use was not pursued, and it has never received FDA approval.[1][2]

Pharmacological Profile

The defining characteristic of (+)-U-50488 is its high selectivity and affinity for the kappa-opioid receptor over mu- and delta-opioid receptors. This selectivity has been quantified in numerous radioligand binding and functional assays.

Receptor Binding Affinity

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. The lower the Ki value, the higher the affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| Kappa (κ) | [³H]-Ethylketocyclazocine | Guinea Pig Brain | 12 | [1] |

| [³H]-U-69,593 | Guinea Pig Brain | 1.3 | ||

| Mu (μ) | [³H]-Dihydromorphine | Guinea Pig Brain | > 500 | [1] |

| [³H]-DAMGO | Rat Brain | 370 | [1] | |

| Delta (δ) | [³H]-DADLE | Guinea Pig Brain | > 500 | [1] |

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Common measures include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).

| Assay Type | Cell Line/Tissue | Measured Effect | EC50/IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing human KOR | G-protein activation | 25 | |

| Adenylyl Cyclase Inhibition | CHO cells expressing rat KOR | Inhibition of forskolin-stimulated cAMP | 10 | [4] |

| Analgesia (Hot Plate Test) | Mouse | Increased latency to paw lick | ED50 = 1.5 mg/kg (s.c.) | |

| Diuresis | Rat | Increased urine output | ED50 = 2.0 mg/kg (s.c.) | [5] |

Mechanism of Action and Signaling Pathways

(+)-U-50488 exerts its effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Key Experimental Protocols

The pharmacological characterization of (+)-U-50488 has relied on a variety of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

This assay is used to determine the affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the Ki of (+)-U-50488 for kappa, mu, and delta opioid receptors.

-

Materials:

-

Membrane preparations from guinea pig brain or cells expressing the receptor of interest.

-

Radioligand (e.g., [³H]-Ethylketocyclazocine for kappa, [³H]-DAMGO for mu, [³H]-DADLE for delta).

-

Increasing concentrations of unlabeled (+)-U-50488.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of (+)-U-50488.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Objective: To determine the EC50 and Emax of (+)-U-50488 for activating Gi/o proteins coupled to the kappa-opioid receptor.

-

Materials:

-

Membrane preparations from cells expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Increasing concentrations of (+)-U-50488.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Pre-incubate membranes with GDP.

-

Add varying concentrations of (+)-U-50488.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the data to determine the EC50 and Emax values.

-

In Vivo Assays

This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.

-

Objective: To determine the analgesic efficacy (ED50) of (+)-U-50488.

-

Animals: Mice.

-

Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

Administer (+)-U-50488 or vehicle to the mice (e.g., subcutaneously).

-

At a predetermined time after administration, place the mouse on the hot plate.

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping).

-

A cut-off time is used to prevent tissue damage.

-

Calculate the percent maximal possible effect (%MPE) and determine the ED50.

-

This is a chemical-induced visceral pain model.[6][7]

-

Objective: To evaluate the peripheral and central analgesic effects of (+)-U-50488.

-

Animals: Mice.

-

Procedure:

-

Administer (+)-U-50488 or vehicle to the mice.

-

After a set time, inject a dilute solution of acetic acid intraperitoneally.

-

Observe the mice and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).[6][8]

-

A reduction in the number of writhes compared to the control group indicates an analgesic effect.

-

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is a synthetic compound renowned for its high selectivity as a kappa-opioid receptor (KOR) agonist. Unlike its more active enantiomer, (-)-U-50488, the (+)-enantiomer serves as a valuable tool in pharmacological research for studying the stereoselectivity of opioid receptor binding and function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed synthesis protocol for this compound. Additionally, it delves into the kappa-opioid receptor signaling pathway, a critical aspect for understanding its mechanism of action.

Chemical Structure and Stereochemistry

This compound is the common name for trans-(+)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride. Its chemical formula is C₁₉H₂₆Cl₂N₂O·HCl, with a molecular weight of 405.79 g/mol .[1]

The molecule possesses two chiral centers on the cyclohexane (B81311) ring, leading to the possibility of several stereoisomers. The designation "(+)" refers to its dextrorotatory optical activity. The specific stereochemistry of (+)-U-50488 is (1R,2R), which, in conjunction with the "trans" configuration of the substituents on the cyclohexane ring, defines its unique three-dimensional structure.[2] This precise spatial arrangement is crucial for its interaction with the kappa-opioid receptor.

Key Structural Features:

-

3,4-dichlorophenylacetamide group: This aromatic moiety is essential for receptor recognition.

-

trans-1,2-disubstituted cyclohexane ring: This rigid scaffold correctly orients the other functional groups for optimal binding.

-

N-methyl group: This substitution on the amide nitrogen influences the compound's pharmacological profile.

-

Pyrrolidinyl group: This cyclic amine contributes to the overall basicity and binding affinity of the molecule.

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process that relies on the preparation of a key chiral intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine. A refined procedure for the synthesis of the optically pure enantiomers of U-50,488 has been reported.[3]

Quantitative Data for Synthesis and Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1] |

| Molecular Weight | 405.79 g/mol | [1] |

| Purity (HPLC) | ≥99% | [1] |

| Solubility (Water) | Soluble to 100 mM | [1] |

| Solubility (DMSO) | Soluble to 100 mM | [1] |

| Storage Temperature | Room Temperature | [1] |

| CAS Number | 114528-81-3 | [1] |

Experimental Protocols

The synthesis of this compound involves the coupling of the key intermediate, (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, with 3,4-dichlorophenylacetic acid, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of the Key Intermediate: (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine

A detailed, multi-step synthesis is required to produce this chiral intermediate in high enantiomeric purity. This often involves the resolution of a racemic mixture or an asymmetric synthesis approach.

Step 2: Amide Coupling Reaction

-

Reaction Setup: In a round-bottom flask, dissolve (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine and an equimolar amount of 3,4-dichlorophenylacetic acid in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the reaction mixture. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base of (+)-U-50488 in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Kappa-Opioid Receptor Signaling Pathway

(+)-U-50488 exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of an agonist like U-50488 to the KOR initiates a cascade of intracellular signaling events.

The canonical signaling pathway involves the coupling of the activated KOR to inhibitory G-proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

In addition to the G-protein-dependent pathway, KOR activation can also trigger signaling through β-arrestin pathways. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.

Caption: Signaling pathways activated by (+)-U-50488 at the kappa-opioid receptor.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthesis of this compound. The information presented, including the experimental protocol outline and signaling pathway diagrams, is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this important research compound. The precise stereochemistry of (+)-U-50488 underscores the importance of three-dimensional structure in molecular recognition and biological activity. Further research into the nuanced signaling pathways activated by different KOR agonists will continue to be a vital area of study.

References

In-depth Technical Guide: Pharmacokinetic Profile of (+)-U-50488 Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, is a crucial tool in pharmacological research for investigating the roles of the KOR system in pain, addiction, and mood disorders. A thorough understanding of its pharmacokinetic profile is essential for the design and interpretation of in vivo studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathways of this compound. While comprehensive quantitative pharmacokinetic data for the (+)-enantiomer remains limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for the specific (+)-enantiomer of U-50488 hydrochloride are not extensively reported in peer-reviewed literature. Most in vivo studies have focused on the pharmacological effects of the racemic mixture or an unspecified enantiomer. However, some insights into the time course of action can be gleaned from pharmacodynamic studies.

For instance, a study in mice using an intraperitoneal (i.p.) injection of 5 mg/kg U-50488 (enantiomer not specified) demonstrated that the peak analgesic effects occurred at 30 minutes post-administration and dissipated by 60 minutes.[1] This suggests a relatively rapid onset and short duration of action.

Another study in mice, using an oral administration of a U-50488 enantiomer at a high dose of 150 mg/kg, reported peak-free blood levels of approximately 800 ng/mL (around 2 µM) within one hour. This study also noted a brain-to-blood ratio of 8.2, indicating significant central nervous system penetration.

Due to the scarcity of specific data for the (+)-enantiomer, the following table is presented as a template that can be populated as more research becomes available.

| Parameter | Route of Administration | Species | Dose (mg/kg) | Value | Reference |

| Cmax | Data not available | ||||

| Tmax | Data not available | ||||

| AUC | Data not available | ||||

| Half-life (t½) | Data not available | ||||

| Bioavailability | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to conducting in vivo pharmacokinetic studies of this compound. These are based on standard practices in preclinical drug development and information from studies involving U-50488 and other opioids.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which facilitates serial blood sampling.[2][3] Mice (e.g., C57BL/6) are also frequently used, particularly for pharmacodynamic assessments.[1][4][5]

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment before the study.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the experimental design.

Drug Administration

-

Formulation: this compound is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline or a buffered solution. The concentration should be calculated to allow for accurate dosing in a small volume.

-

Routes of Administration:

-

Intravenous (IV): For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, the drug is administered as a bolus injection or a short infusion, typically into a tail vein or a cannulated jugular vein.

-

Intraperitoneal (IP): A common route for preclinical efficacy studies. Doses in rats have ranged from 1 to 5.6 mg/kg.[2]

-

Oral (PO): For assessing oral bioavailability, the drug is administered by gavage.

-

Blood Sampling

-

Method: Serial blood samples are collected at predetermined time points. Common techniques in rats include sampling from a cannulated vessel (e.g., jugular vein or carotid artery) or from the tail vein.

-

Time Points: A typical sampling schedule for an IV study might include pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For IP or oral administration, sampling times would be adjusted to capture the absorption phase (e.g., 5, 15, 30, 60, 90, 120, 240, 480 minutes).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[6][7][8][9][10]

-

Sample Preparation: A protein precipitation method is typically employed to extract the drug from plasma. This involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for (+)-U-50488 and an internal standard are monitored for quantification.

-

Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[8][9]

Signaling Pathways and Visualization

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

G-Protein Signaling Pathway

The canonical signaling pathway involves the activation of heterotrimeric Gi/o proteins.[11][12][13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are thought to mediate the analgesic effects of KOR agonists.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist binding to KOR can also lead to the recruitment of β-arrestin proteins.[11][12][13][14][15] This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. Phosphorylated KOR then serves as a docking site for β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The β-arrestin pathway is often associated with the adverse effects of opioid agonists.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Conclusion

While this compound is a valuable research tool, there is a notable lack of comprehensive, publicly available pharmacokinetic data for this specific enantiomer. The information available from pharmacodynamic studies suggests a rapid onset and short duration of action. For definitive pharmacokinetic characterization, further studies employing validated bioanalytical methods, such as LC-MS/MS, are required. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting future in vivo research with this compound, ultimately contributing to a better understanding of the kappa-opioid system's role in health and disease.

References

- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promise-proteomics.com [promise-proteomics.com]

- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

The Pharmacodynamics of (+)-U-50488 Hydrochloride at the Kappa Opioid Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of the selective kappa opioid receptor (KOR) agonist, U-50488, with a specific focus on its active enantiomer, (+)-U-50488 hydrochloride, also known as (-)-(1S,2S)-U-50488. This document details its binding affinity, functional activity at the receptor, and the subsequent intracellular signaling cascades. Methodologies for key experimental assays are provided, alongside quantitative data and visual representations of the underlying biological processes.

Introduction to (+)-U-50488 and the Kappa Opioid Receptor

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, mood regulation, and addiction. U-50488 is a highly selective agonist for the KOR, exhibiting significantly lower affinity for the mu (µ) and delta (δ) opioid receptors.[1][2][3] It is a racemic mixture, with the (-)-(1S,2S)-enantiomer being the pharmacologically active component at the KOR. The (+)-(1R,2R)-enantiomer possesses non-opioid activities, such as the blockade of sodium channels. For the remainder of this guide, "U-50488" will refer to the active (-)-(1S,2S)-enantiomer unless otherwise specified.

As a selective KOR agonist, U-50488 has been instrumental as a research tool for elucidating the physiological and pathological roles of the kappa opioid system. Its pharmacodynamic profile is characterized by its interaction with the KOR, leading to the initiation of downstream signaling pathways that ultimately produce its pharmacological effects.

Quantitative Pharmacodynamic Profile

The interaction of U-50488 with the kappa opioid receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacodynamic parameters, providing a quantitative basis for understanding its potency and efficacy.

Table 1: Binding Affinity of U-50488 at the Kappa Opioid Receptor

| Parameter | Value | Species/System | Radioligand | Reference |

| Kd | 2.2 nM | Not Specified | Not Specified | [4] |

| Ki | 30 nM | Guinea Pig Brain | [3H]bremazocine | [5] |

| IC50 | 0.64 nM | Human KOR in CHO cells | [3H]U-69593 |

Table 2: Functional Activity of U-50488 at the Kappa Opioid Receptor

| Assay | Parameter | Value | Species/System | Reference |

| [35S]GTPγS Binding | pEC50 | 8.77 | Human KOR in CHO cells | |

| EC50 | ~1.7 nM | Human KOR in CHO cells | ||

| cAMP Inhibition | EC50 | 0.5 nM | Not Specified | |

| Emax | 100% | Not Specified | ||

| β-arrestin2 Recruitment | EC50 | 88 nM | Not Specified | |

| Emax | 100% | Not Specified |

Signaling Pathways of the Kappa Opioid Receptor

Activation of the kappa opioid receptor by an agonist like U-50488 initiates two primary signaling cascades: the canonical G-protein signaling pathway and the β-arrestin pathway. U-50488 is often considered a relatively unbiased or slightly G-protein-biased agonist, capable of activating both pathways.

G-Protein Signaling Pathway

The KOR primarily couples to inhibitory G-proteins of the Gi/o family.[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.[4]

β-Arrestin Signaling Pathway

Agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), primarily GRK3. This phosphorylation creates a binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). The recruitment of β-arrestin has several consequences:

-

Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a termination of G-protein-mediated signaling.

-

Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated receptor to components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor into endosomes.

-

Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. For the KOR, this has been shown to include the activation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway is often associated with the adverse effects of KOR agonists.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacodynamics of U-50488 at the kappa opioid receptor.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the kappa opioid receptor (e.g., from CHO-hKOR cells).

-

Radioligand with high affinity for KOR (e.g., [3H]U-69,593).

-

Unlabeled U-50488 hydrochloride (test compound).

-

Unlabeled selective KOR agonist for determining non-specific binding (e.g., U-69,593).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: A high concentration of unlabeled selective KOR agonist, radioligand, and cell membranes.

-

Competition: Varying concentrations of U-50488, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the U-50488 concentration.

-

Determine the IC50 value (the concentration of U-50488 that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the KOR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation by an agonist.

Materials:

-

Cell membranes expressing the KOR.

-

[35S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

U-50488 hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membranes.

-

GDP (to enhance the agonist-stimulated signal).

-

Varying concentrations of U-50488.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

-

Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [35S]GTPγS binding against the logarithm of the U-50488 concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR. Various technologies can be used, such as the PathHunter® assay, which is based on enzyme fragment complementation.

Materials (for PathHunter® assay):

-

Cells stably co-expressing the KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

U-50488 hydrochloride.

-

Cell culture medium and reagents.

-

384-well white, clear-bottom tissue culture plates.

-

PathHunter® Detection Reagents.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight to allow for cell attachment.

-

Compound Addition: Add varying concentrations of U-50488 to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. These reagents contain a substrate for the complemented enzyme.

-

Signal Measurement: Measure the chemiluminescent signal using a luminescence plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the U-50488 concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.

-

Conclusion

This compound, specifically its active (-)-(1S,2S)-enantiomer, is a potent and selective agonist of the kappa opioid receptor. Its pharmacodynamic profile is characterized by high-affinity binding to the KOR and the subsequent activation of both G-protein and β-arrestin signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the pharmacodynamics of reference compounds like U-50488 is essential for the discovery and development of novel KOR-targeted therapeutics with improved efficacy and safety profiles. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding of the complex molecular events initiated by the activation of the kappa opioid receptor.

References

- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 5. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

(+)-U-50488 hydrochloride CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is a chemical compound of significant interest in the field of pharmacology and neuroscience. It is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, (±)-U-50488. While its counterpart, the (-)-enantiomer, exhibits high affinity and efficacy at the KOR, (+)-U-50488 serves as a crucial control compound in research settings. Understanding its distinct properties is essential for accurately interpreting experimental results and elucidating the specific mechanisms of kappa-opioid receptor signaling. This document provides a comprehensive overview of the technical data, biological activity, and relevant experimental considerations for this compound.

Chemical and Physical Properties

A clear identification of this compound is paramount for its proper use in a research context. The key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 114528-81-3[1][2] |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl[1] |

| Molecular Weight | 405.79 g/mol [1] |

| Purity | ≥99%[1] |

| Solubility | Soluble to 100 mM in water and DMSO[1][2] |

| Storage | Store at room temperature[1] |

Biological Activity and Mechanism of Action

This compound is characterized as the less active enantiomer of the racemic mixture (±)-U-50488. The biological activity of U-50488 is primarily mediated by the (-)-enantiomer, which is a potent and selective agonist for the kappa-opioid receptor (KOR). In contrast, the (+)-enantiomer exhibits significantly lower affinity for the KOR.

This stereoselectivity is a common feature of opioid receptor ligands and highlights the precise structural requirements for receptor binding and activation. The primary utility of this compound in research is to serve as a negative control to demonstrate that the observed effects of the racemic mixture or the (-)-enantiomer are indeed mediated by the kappa-opioid receptor.

Signaling Pathway

The canonical signaling pathway for KOR agonists involves the activation of Gi/o proteins upon receptor binding. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. Due to its low affinity for the KOR, (+)-U-50488 is not expected to significantly engage this pathway.

Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The use of this compound as a control is critical in various experimental paradigms. Below are generalized protocols where this compound would be essential.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the kappa-opioid receptor and to demonstrate stereoselectivity using (+)-U-50488 as a control.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand Binding: Incubate the cell membranes with a known KOR radioligand (e.g., [³H]diprenorphine) in the presence of varying concentrations of the test compound, (-)-U-50488, and (+)-U-50488.

-

Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) for each compound. A significantly higher Ki for (+)-U-50488 compared to (-)-U-50488 would confirm stereoselective binding.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

In Vivo Behavioral Assay (e.g., Analgesia)

Objective: To assess the analgesic effects of a KOR agonist and to confirm that the observed effects are receptor-mediated using (+)-U-50488 as a control.

Methodology:

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Baseline Measurement: Measure the baseline nociceptive threshold using a standard test (e.g., tail-flick or hot-plate test).

-

Drug Administration: Administer the test compound, (-)-U-50488, (+)-U-50488, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At predetermined time points after administration, re-measure the nociceptive threshold.

-

Data Analysis: Compare the post-treatment latencies to the baseline values. A significant increase in latency for the (-)-U-50488 group, with no significant change in the (+)-U-50488 and vehicle groups, would indicate a KOR-mediated analgesic effect.

Conclusion

This compound is an indispensable tool for researchers studying the kappa-opioid system. Its lack of significant biological activity at the KOR, in stark contrast to its (-)-enantiomer, allows for the definitive demonstration of receptor-mediated effects in a wide range of experimental settings. The proper use of (+)-U-50488 as a negative control strengthens the validity and interpretation of research findings in the development of novel therapeutics targeting the kappa-opioid receptor.

References

An In-depth Technical Guide to the Solubility and Stability of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of (+)-U-50488 hydrochloride, a less active enantiomer of the selective κ-opioid receptor (KOR) agonist (±)-U-50488. Understanding these physicochemical properties is critical for its use in preclinical research and for the development of potential therapeutic applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and relevant biological signaling pathways.

Physicochemical Properties

-

Chemical Name: trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride

-

Molecular Formula: C₁₉H₂₆Cl₂N₂O · HCl

-

Molecular Weight: 405.79 g/mol

Solubility Profile

This compound exhibits high solubility in both aqueous and organic solvents commonly used in research settings. The quantitative solubility data is summarized in Table 1. For comparison, solubility data for the more active (-)-enantiomer and the racemic (±)-mixture are also provided.

Table 1: Quantitative Solubility of U-50488 Hydrochloride Enantiomers and Racemate

| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |

| (+)-U-50488 HCl | Water | 40.58 | 100 | [1] |

| (+)-U-50488 HCl | DMSO | 40.58 | 100 | [1][2] |

| (-)-U-50488 HCl | Water | 8.12 - 50 | 20 - 123.22 | [3][4][5][6] |

| (-)-U-50488 HCl | DMSO | ≥ 40.58 | ≥ 100 | [3][4][6] |

| (±)-U-50488 HCl | Water | 10.14 | 25 | [7][8][9] |

*Note: A discrepancy exists in the reported water solubility for (-)-U-50488 hydrochloride. One source indicates solubility up to 50 mg/mL with the use of sonication to aid dissolution, while others report a lower limit of 8.12 mg/mL (20 mM).[3][4]

For in vivo studies, a common vehicle for the related (-)-enantiomer consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, in which a solubility of at least 2.5 mg/mL is achievable.[3][10] It is recommended to freshly prepare such working solutions for in vivo experiments on the day of use.[3]

Stability Profile

Detailed public data on the degradation pathways and kinetics for this compound is limited. However, general stability information for stock solutions is available from suppliers.

Storage of Stock Solutions: Prepared stock solutions of U-50488 hydrochloride in solvents like DMSO or water should be aliquoted to prevent repeated freeze-thaw cycles.[3] Recommended storage conditions are:

Solutions should be stored in sealed containers, protected from moisture and light.[3][10] The solid form of this compound is typically stored at room temperature.[1][2]

Chemical Stability Considerations: The this compound molecule contains functional groups, such as an amide and a tertiary amine, that are susceptible to degradation under certain conditions.

-

Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Oxidation: While less common for these functional groups, oxidative degradation can occur in the presence of oxidizing agents.

-

Photostability: Exposure to UV or visible light can potentially lead to degradation.

A forced degradation study (stress testing) is necessary to definitively identify the degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.

Experimental Protocols

The following sections describe standardized, best-practice methodologies for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]

Methodology:

-

Preparation of Media: Prepare the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution has been achieved.[12][13]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The equilibration time is critical and should be sufficient to reach equilibrium, typically 24 to 72 hours.[13][14]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the excess solid to sediment. Separate the saturated supernatant from the solid material via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[12][14]

-